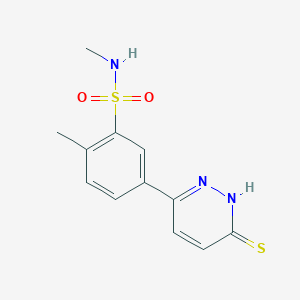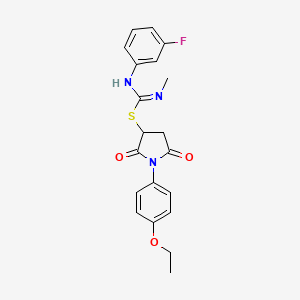
5-(6-mercapto-3-pyridazinyl)-N,2-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6-mercapto-3-pyridazinyl)-N,2-dimethylbenzenesulfonamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 5-(6-mercapto-3-pyridazinyl)-N,2-dimethylbenzenesulfonamide is not fully understood. However, studies have shown that this compound inhibits the activity of carbonic anhydrase IX (CA IX), which is overexpressed in various cancer cell lines. CA IX plays a crucial role in the acidification of the tumor microenvironment, which promotes tumor growth and metastasis. Inhibition of CA IX activity by 5-(6-mercapto-3-pyridazinyl)-N,2-dimethylbenzenesulfonamide leads to a decrease in tumor cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 5-(6-mercapto-3-pyridazinyl)-N,2-dimethylbenzenesulfonamide exhibits potent inhibitory activity against CA IX, which is overexpressed in various cancer cell lines. Inhibition of CA IX activity leads to a decrease in tumor cell proliferation and increased apoptosis. This compound has also been shown to exhibit anti-inflammatory activity and has potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5-(6-mercapto-3-pyridazinyl)-N,2-dimethylbenzenesulfonamide in lab experiments is its potent inhibitory activity against CA IX, which makes it a potential anticancer agent. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 5-(6-mercapto-3-pyridazinyl)-N,2-dimethylbenzenesulfonamide. One of the major areas of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the study of its potential applications in the treatment of other diseases, such as inflammatory diseases. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 5-(6-mercapto-3-pyridazinyl)-N,2-dimethylbenzenesulfonamide has been achieved using various methods. One of the most commonly used methods involves the reaction between 2,6-dimethylbenzenesulfonyl chloride and 6-mercapto-3-pyridazinecarboxylic acid in the presence of a base such as triethylamine. The resulting compound is further treated with dimethylamine to obtain the final product.
Applications De Recherche Scientifique
5-(6-mercapto-3-pyridazinyl)-N,2-dimethylbenzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a potential anticancer agent. Studies have shown that this compound exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
N,2-dimethyl-5-(6-sulfanylidene-1H-pyridazin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c1-8-3-4-9(7-11(8)19(16,17)13-2)10-5-6-12(18)15-14-10/h3-7,13H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBFMUOINOQZBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=S)C=C2)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-N-{[1-(4-ethoxybenzoyl)-4-piperidinyl]methyl}benzamide](/img/structure/B5052635.png)
![2-{[5-(4-bromophenoxy)pentyl]amino}ethanol](/img/structure/B5052650.png)

![3-(3,4-dimethoxyphenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5052658.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-naphthamide](/img/structure/B5052666.png)
![2-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B5052667.png)

![3-[4-(dimethylamino)phenyl]acrylaldehyde 2-quinolinylhydrazone](/img/structure/B5052675.png)

![N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-ethylphenyl)ethanediamide](/img/structure/B5052689.png)
![2-(4-chlorophenyl)-N-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)amino]carbonothioyl}acetamide](/img/structure/B5052692.png)
![5-(2,4-dichlorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5052694.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5052703.png)
![N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5052715.png)